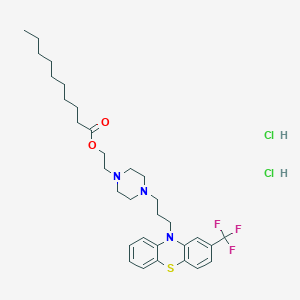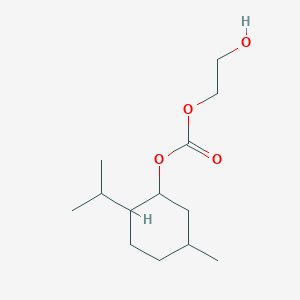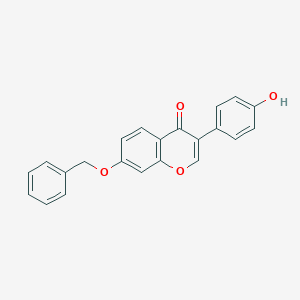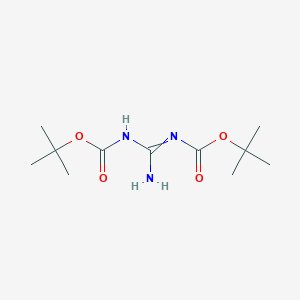
N,N'-Di-Boc-guanidine
説明
“N,N’-Di-Boc-guanidine” is a chemical compound with the molecular formula C11H21N3O4 . It is also known by other names such as di-Boc-guanidine, tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate, and Di-boc guanidine .
Synthesis Analysis
“N,N’-Di-Boc-guanidine” can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate . A one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular weight of “N,N’-Di-Boc-guanidine” is 259.30 g/mol . The InChI string representation of its structure is InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) .
Chemical Reactions Analysis
The guanidinylating reagent N′,N′′-diBoc-N-triflyl-guanidine (GN-Tf) can react with in situ formed free amines from azides in carbohydrate scaffolds . This reaction has been proven to be an efficient method to prepare guanidine derivatives in a one-pot manner with good to excellent yields .
Physical And Chemical Properties Analysis
“N,N’-Di-Boc-guanidine” has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 259.15320616 g/mol . The topological polar surface area is 103 Ų .
科学的研究の応用
Organic Synthesis
N,N’-Di-Boc-guanidine: is a valuable reagent in organic synthesis, particularly in the construction of polycyclic molecules. It serves as a cycloaddition delivery reagent for guanidine functionality, which is crucial in multi-step synthesis processes like the creation of complex organic structures such as tetrodotoxin .
Diels–Alder Reactions
This compound has shown higher reactivity in Diels–Alder reactions compared to its pyrrole derivatives. The introduction of guanidine functionality via these reactions is an efficient way to construct polycyclic molecules, which are significant in various synthetic applications .
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, N,N’-Di-Boc-guanidine plays a role as the first guanidine-substituted isoindole. Its synthesis and the study of its cycloaddition reactivity contribute to the understanding of the reactivities of isoindoles, which is essential for developing new heterocyclic compounds .
Computational Chemistry
The reactivities of isoindoles substituted with guanidine functionality align well with computational results, indicating that N,N’-Di-Boc-guanidine can be used as a model compound in computational chemistry to predict the behavior of similar structures in synthetic applications .
Physico-Chemical Studies
Guanidines are known for their high basicity and biological activityN,N’-Di-Boc-guanidine can be studied for its physico-chemical properties, which are valuable in understanding the behavior of nitrogen-containing molecules .
Targeted Cancer Therapy
Although not directly related to N,N’-Di-Boc-guanidine , guanidine derivatives like meta-iodobenzylguanidine have been used in targeted cancer therapies, such as treating neuroblastoma by binding to the norepinephrine transporter on cancer cells . Research into N,N’-Di-Boc-guanidine could potentially lead to new derivatives with similar or improved therapeutic applications.
作用機序
Target of Action
N,N’-Di-Boc-guanidine, also known as tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate or di-Boc-guanidine, is a versatile compound used in various chemical reactions . .
Mode of Action
The mode of action of N,N’-Di-Boc-guanidine is primarily based on its chemical structure and reactivity. It is often used as a reagent in the synthesis of other compounds
Biochemical Pathways
N,N’-Di-Boc-guanidine plays a crucial role in the synthesis of guanidines . Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The compound is involved in the guanylation of amines, a key step in the formation of guanidines .
Result of Action
The primary result of N,N’-Di-Boc-guanidine’s action is the formation of guanidines, which are used in various biological and chemical applications . The specific molecular and cellular effects would depend on the particular guanidine compound synthesized.
Action Environment
The action of N,N’-Di-Boc-guanidine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the use of cyanuric chloride instead of classical HgCl2 as an activating reagent for di-Boc-thiourea provides an alternative route for the guanylation of amines and eliminates the environmental hazard of heavy-metal waste without appreciable loss of yield or reactivity .
将来の方向性
“N,N’-Di-Boc-guanidine” and its derivatives have shown potential in the field of antibacterial agents . The symmetric dimeric derivative exhibited the best profile and was selected as a lead compound for further studies . This indicates a promising future direction for the research and development of “N,N’-Di-Boc-guanidine” and its derivatives.
特性
IUPAC Name |
tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFNCFRPQFWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(tert-butoxycarbonyl)guanidine | |
CAS RN |
154476-57-0 | |
| Record name | 1,3-Bis(tert-butoxycarbonyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Di-Boc-guanidine in organic synthesis?
A1: Di-Boc-guanidine serves as a crucial building block for incorporating the guanidine functionality into more complex molecules. One prominent application is its use in synthesizing substituted guanidines, which are frequently encountered pharmacophores in medicinal chemistry. [, ]
Q2: How does the Boc protection in Di-Boc-guanidine contribute to its synthetic utility?
A2: The two Boc (tert-butoxycarbonyl) protecting groups in Di-Boc-guanidine offer several advantages. Firstly, they mask the reactivity of the guanidine nitrogen atoms, allowing for selective chemical transformations at other sites within the molecule. Secondly, the Boc groups are readily removable under mildly acidic conditions, enabling the liberation of the free guanidine group after the desired synthetic manipulations have been performed. [, ]
Q3: Are there any reported analytical methods for characterizing and quantifying Di-Boc-guanidine?
A4: While specific analytical methods for Di-Boc-guanidine are not detailed in the provided research, standard techniques employed for characterizing organic compounds would be applicable. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation and purity assessment. High-performance liquid chromatography (HPLC) could be employed for quantitative analysis, especially when monitoring reaction progress or determining the purity of synthesized Di-Boc-guanidine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

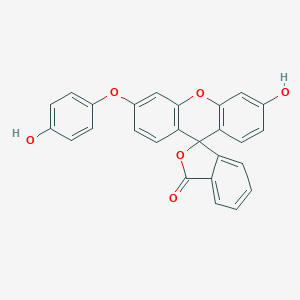

![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)
